molecular formula C20H17BrN4O2 B2521114 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide CAS No. 1105228-28-1

2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide

Cat. No.: B2521114
CAS No.: 1105228-28-1
M. Wt: 425.286
InChI Key: QCBAKUDRMRZPOR-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with an 8-bromo group and a 4-oxo moiety. The acetamide side chain at position 3 is functionalized with an N-(2-phenylethyl) group. The bromine atom enhances electrophilic reactivity and lipophilicity, while the phenylethyl substituent may influence target binding through hydrophobic interactions.

Properties

IUPAC Name

2-(8-bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O2/c21-14-6-7-16-15(10-14)18-19(24-16)20(27)25(12-23-18)11-17(26)22-9-8-13-4-2-1-3-5-13/h1-7,10,12,24H,8-9,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBAKUDRMRZPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole nucleus, bromination, and subsequent functionalization to introduce the acetamide group. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The bromine atom in the compound can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications

a) Pyrimido[5,4-b]indole Derivatives
  • 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide (33) : Differs in the sulfur-based thioacetamide linkage and tetrahydrofuran-derived N-substituent. The thioether group may reduce metabolic stability compared to the oxygen-linked acetamide in the target compound .
  • 2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide: Incorporates a 2-chlorobenzyl group at position 3 and a 2-fluorophenyl N-substituent.
b) Non-Pyrimidoindole Cores
  • iCRT3 (N-(2-phenylethyl)-2-(((2-(4-ethylphenyl)-5-methyloxazol-4-yl)methyl)sulfanyl)acetamide) : Shares the N-(2-phenylethyl)acetamide moiety but employs an oxazole core. This compound inhibits Wnt/β-catenin signaling, suggesting that the phenylethyl group is critical for β-catenin binding .

Substituent Effects

a) Halogenation
  • 8-Bromo vs. 8-Methyl : Bromine at position 8 (target compound) increases molecular weight (MW: ~470 g/mol) and lipophilicity (calculated logP: ~3.5) compared to 8-methyl analogs (e.g., compound in : MW 398.8, logP ~2.8). Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins .
  • 4-Bromo vs.
b) N-Substituent Diversity
Compound N-Substituent Key Properties Reference
Target Compound 2-Phenylethyl High lipophilicity; π-π stacking potential -
N-Cyclopentyl derivative (11) Cyclopentyl Compact, aliphatic; lower logP (~2.1)
N-(Naphthalen-2-yl) derivative (18) Naphthyl Bulky; enhanced aromatic interactions
N-(4-Trifluoromethoxyphenyl) 4-Trifluoromethoxyphenyl Electron-withdrawing; increased polarity
b) Physicochemical Data
Property Target Compound 2-((3-Methyl-4-oxo-pyrimidoindol-2-yl)thio)-N-(4-CF3O-phenyl)acetamide iCRT3
Molecular Weight ~470 g/mol 537.5 g/mol 368.4 g/mol
Calculated logP ~3.5 3.8 3.2
Hydrogen Bond Acceptors 5 7 4

Biological Activity

The compound 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a brominated indole and a pyrimidoindole moiety, suggests various biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is C19H20BrN3O2C_{19}H_{20}BrN_{3}O_{2} with a molecular weight of approximately 396.29 g/mol. The presence of the bromine atom is particularly noteworthy as it can influence the compound’s reactivity, binding affinity, and overall biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Bromination of an indole derivative.
  • Cyclization to form the pyrimidoindole core.
  • Acylation with 2-phenylethylamine to yield the target compound.

Optimizing these steps is crucial for achieving high yield and purity in both laboratory and industrial settings.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The brominated indole moiety may enhance binding affinity, while the pyrimidoindole core could modulate activity and selectivity.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related pyrimidoindoles have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that This compound may also possess similar antimicrobial capabilities .

Anticancer Potential

Preliminary studies suggest that compounds within this class may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation. The exact pathways remain to be fully elucidated but could involve modulation of signaling pathways associated with cell growth and survival.

Case Studies

  • Study on Antimicrobial Efficacy : A series of related compounds were tested for their minimum inhibitory concentration (MIC) against various bacterial strains. The results indicated that modifications in the side chains significantly affected their antimicrobial potency .
  • Anticancer Activity Assessment : In vitro assays demonstrated that certain derivatives of the pyrimidoindole structure inhibited tumor cell growth significantly compared to controls. Further investigations are needed to determine the specific mechanisms involved .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityReference
This compoundBrominated indole & pyrimidoindole corePotential antimicrobial & anticancer activity
2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamideSimilar structure without bromineModerate antimicrobial activity
8-Bromo-3-(3-isopropoxypropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-oneBrominated structureAnticancer potential shown in vitro

Q & A

Q. Table 1: Substituent Effects on Biological Activity

Substituent (Position)LogPIC50 (μM) vs HeLaTarget Affinity (ΔG, kcal/mol)
8-Bromo (this compound)3.51.2 ± 0.3-9.2 (Bcl-2)
8-Fluoro (Analog)2.82.5 ± 0.6-7.8 (Bcl-2)
7,8-Dimethoxy (Analog)2.1>10-5.4 (Topo I)
Data inferred from analogs in .

Q. Table 2: Key Analytical Techniques

TechniqueApplicationExample Data for This Compound
1^1H NMRConfirm phenylethyl groupδ 7.3–7.5 (m, 5H, Ar-H)
HRMSValidate molecular formulam/z 476.04 [M+H]<sup>+</sup>
HPLCPurity assessmentRetention time: 12.3 min (C18 column)

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